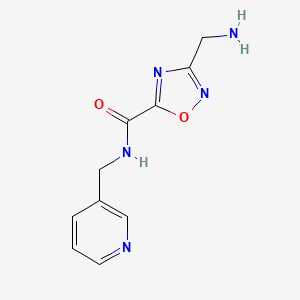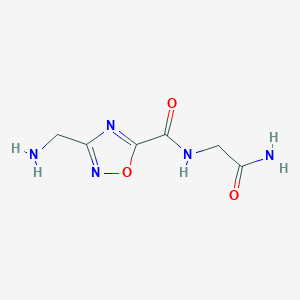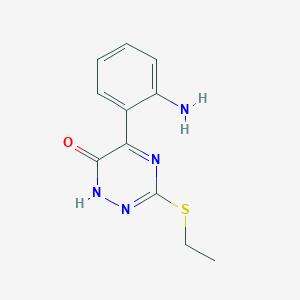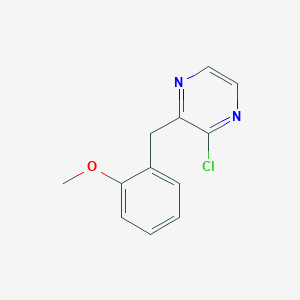
3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine
Vue d'ensemble
Description
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine is an organic compound with the molecular formula C8H15N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Applications De Recherche Scientifique
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of novel pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
Target of Action
Similar compounds have been reported to have antimicrobial potential , suggesting that it may interact with bacterial or fungal proteins.
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in the target’s function
Biochemical Pathways
Based on the potential antimicrobial activity of similar compounds , it can be hypothesized that this compound may interfere with essential biochemical pathways in microbes, leading to their death or growth inhibition.
Result of Action
Based on the potential antimicrobial activity of similar compounds , it can be hypothesized that this compound may lead to the death or growth inhibition of microbes.
Analyse Biochimique
Biochemical Properties
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress pathways, potentially affecting the production of reactive oxygen species (ROS) and lipid peroxides . Additionally, it may interact with proteins involved in cellular signaling, thereby modulating various biochemical processes .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the activity of acetylcholinesterase (AchE) and malondialdehyde (MDA) levels in brain cells, which are indicators of neurotoxicity . Furthermore, it may alter the expression of genes involved in stress response and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may act as a stabilizer for certain proteins, preventing their degradation and maintaining their functional state . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure may lead to changes in cellular function, such as altered metabolic activity and increased oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved stress response . Higher doses can lead to toxic or adverse effects, including neurotoxicity and oxidative damage . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It may influence metabolic flux and metabolite levels by modulating the activity of key enzymes in oxidative stress and energy metabolism pathways . Additionally, this compound can affect the production of ROS and lipid peroxides, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters and binding proteins, facilitating its uptake and localization within cells . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. This compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy metabolism and oxidative stress pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine typically involves the reaction of 3,5-dimethylpyrazole with a suitable alkylating agent. One common method is the alkylation of 3,5-dimethylpyrazole with 3-chloropropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
- N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
- N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine
Uniqueness
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of a propan-1-amine side chain. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6-8(4-3-5-9)7(2)11-10-6/h3-5,9H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGYDKLNJOBMBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649281 | |
| Record name | 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936940-75-9 | |
| Record name | 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1292990.png)
![3-(aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B1292992.png)




![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide](/img/structure/B1293000.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide](/img/structure/B1293001.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B1293006.png)
![4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}morpholine](/img/structure/B1293008.png)
![3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293011.png)
![N-[1-(aminomethyl)cyclohexyl]-N-ethyl-N-methylamine](/img/structure/B1293012.png)

![[(Cyclopropylmethyl)thio]acetic acid](/img/structure/B1293015.png)
